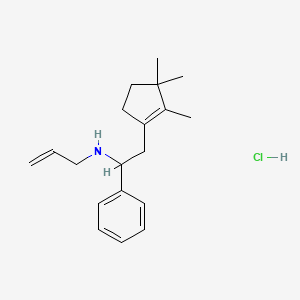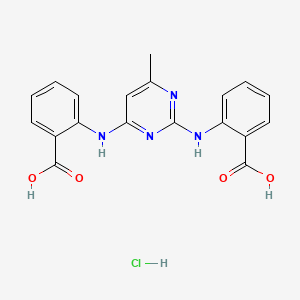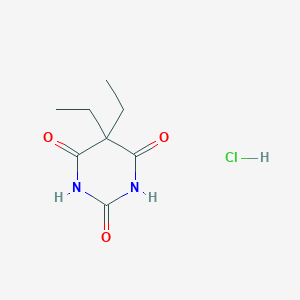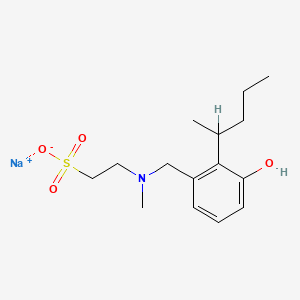
eta-Tocopherol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Eta-Tocopherol: is a member of the vitamin E family, which includes tocopherols and tocotrienols. These compounds are known for their antioxidant properties and play a crucial role in protecting cells from oxidative damage. This compound, like other tocopherols, consists of a chromanol ring and a phytyl side chain. It is lipid-soluble and is found in various plant-based foods, including vegetable oils, nuts, and seeds .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of eta-tocopherol typically involves the condensation of trimethylhydroquinone with isophytol. This reaction is catalyzed by an acid, such as sulfuric acid, and occurs under controlled temperature conditions. The resulting product is then purified through various chromatographic techniques .
Industrial Production Methods: Industrial production of this compound often involves the extraction of tocopherols from natural sources, such as vegetable oils. The extracted tocopherols are then separated and purified using high-performance liquid chromatography (HPLC). This method ensures the high purity and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Eta-Tocopherol undergoes several types of chemical reactions, including:
Oxidation: In the presence of oxygen, this compound can be oxidized to form tocopherol quinone.
Reduction: Tocopherol quinone can be reduced back to this compound under certain conditions.
Substitution: The chromanol ring of this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Reduction: Reducing agents such as sodium borohydride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides
Major Products:
Oxidation: Tocopherol quinone.
Reduction: Regenerated this compound.
Substitution: Various substituted derivatives of this compound
Applications De Recherche Scientifique
Chemistry: Eta-Tocopherol is used as a standard antioxidant in various chemical assays to study oxidative stress and its effects on different compounds .
Biology: In biological research, this compound is studied for its role in protecting cellular membranes from oxidative damage. It is also used to investigate the mechanisms of antioxidant defense in living organisms .
Medicine: this compound has potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as cardiovascular diseases and certain types of cancer. It is also studied for its role in enhancing immune function .
Industry: In the food industry, this compound is used as a natural preservative to extend the shelf life of products by preventing oxidation. It is also used in the cosmetic industry for its skin-protective properties .
Mécanisme D'action
Eta-Tocopherol exerts its effects primarily through its antioxidant activity. It acts as a radical scavenger, neutralizing free radicals and preventing them from causing cellular damage. The chromanol ring of this compound donates a hydrogen atom to free radicals, forming a stable tocopherol radical that can be further reduced back to its active form .
Molecular Targets and Pathways:
Lipid Bilayers: Protects lipid bilayers from peroxidation.
Cell Signaling Pathways: Modulates cell signaling pathways involved in inflammation and cell proliferation
Comparaison Avec Des Composés Similaires
- Alpha-Tocopherol
- Beta-Tocopherol
- Gamma-Tocopherol
- Delta-Tocopherol
- Alpha-Tocotrienol
- Beta-Tocotrienol
- Gamma-Tocotrienol
- Delta-Tocotrienol
Comparison: this compound is unique among tocopherols due to its specific methylation pattern on the chromanol ring, which influences its antioxidant activity and biological functions. While alpha-tocopherol is the most biologically active form of vitamin E, this compound has distinct properties that make it valuable in specific applications, such as its potential anti-inflammatory effects .
Propriétés
Numéro CAS |
91-86-1 |
|---|---|
Formule moléculaire |
C27H46O2 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
2,7-dimethyl-2-(4,8,12-trimethyltridecyl)-3,4-dihydrochromen-6-ol |
InChI |
InChI=1S/C27H46O2/c1-20(2)10-7-11-21(3)12-8-13-22(4)14-9-16-27(6)17-15-24-19-25(28)23(5)18-26(24)29-27/h18-22,28H,7-17H2,1-6H3 |
Clé InChI |
PZZKGQBMBVYPGR-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(CCC(O2)(C)CCCC(C)CCCC(C)CCCC(C)C)C=C1O |
melting_point |
< 25 °C |
Description physique |
Solid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


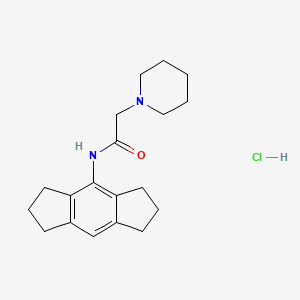
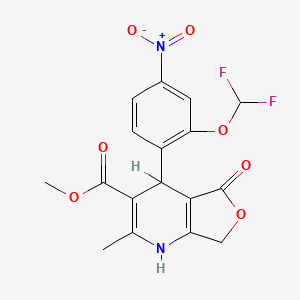
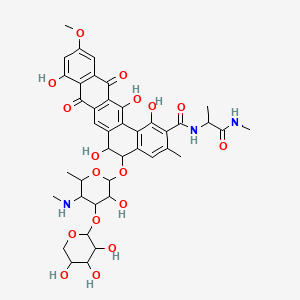
![N-[4-[[2-[2-(3-chloro-5-cyanobenzoyl)phenoxy]acetyl]amino]-3-methylphenyl]sulfonylpropanamide](/img/structure/B12768395.png)

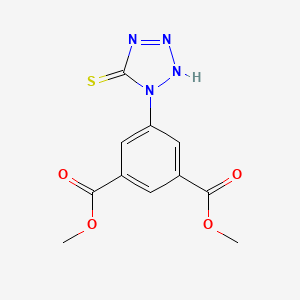

![5-[4-[2-(6-chloro-1H-indol-3-yl)ethyl]piperazin-1-yl]-2,3-dihydro-1,4-benzodioxine-8-carbonitrile](/img/structure/B12768418.png)
